molecular formula C15H18O2 B3059197 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 953-69-5

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3059197
CAS No.: 953-69-5
M. Wt: 230.3 g/mol
InChI Key: SQHNZAVLCQLHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbicyclo[222]octane-1-carboxylic acid is an organic compound with the molecular formula C15H18O2 It is characterized by a bicyclic structure with a phenyl group attached to one of the carbon atoms in the bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bicyclic structure and phenyl group contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    4-Phenylcyclohexane-1-carboxylic acid: Similar in structure but with a cyclohexane ring instead of a bicyclo[2.2.2]octane ring.

Uniqueness: 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its bicyclic structure combined with a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-phenylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-13(17)15-9-6-14(7-10-15,8-11-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHNZAVLCQLHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504515
Record name 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-69-5
Record name 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.